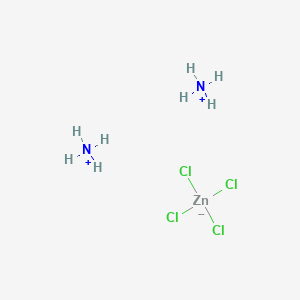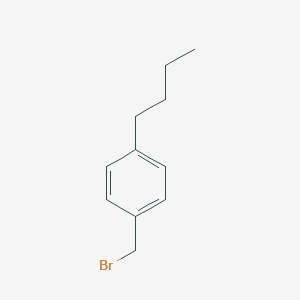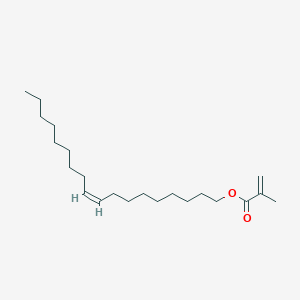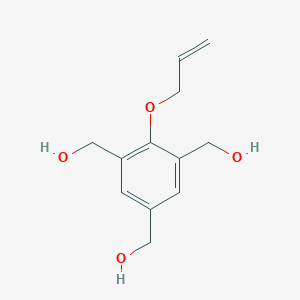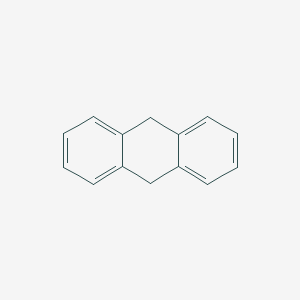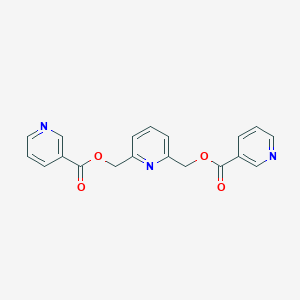
2,6-Pyridine dimethanol dinicotinoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Pyridine dimethanol dinicotinoate, also known as PDN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PDN belongs to the family of pyridine-based compounds, and its unique structure makes it a promising candidate for drug development, catalysis, and material science.
Mecanismo De Acción
The exact mechanism of action of 2,6-Pyridine dimethanol dinicotinoate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. 2,6-Pyridine dimethanol dinicotinoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 2,6-Pyridine dimethanol dinicotinoate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the antioxidant response in the body.
Efectos Bioquímicos Y Fisiológicos
2,6-Pyridine dimethanol dinicotinoate has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2,6-Pyridine dimethanol dinicotinoate has also been shown to enhance the antioxidant defense system in the body by increasing the activity of antioxidant enzymes. Furthermore, 2,6-Pyridine dimethanol dinicotinoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Pyridine dimethanol dinicotinoate has several advantages for lab experiments, such as its ease of synthesis and high stability. 2,6-Pyridine dimethanol dinicotinoate is also relatively non-toxic and has low side effects, making it a safe compound to work with. However, 2,6-Pyridine dimethanol dinicotinoate has some limitations, such as its low solubility in water and some organic solvents. This can limit its use in certain experiments and applications.
Direcciones Futuras
There are several future directions for the research on 2,6-Pyridine dimethanol dinicotinoate. One direction is to further investigate its potential applications in drug development, particularly for the treatment of inflammatory diseases and cancer. Another direction is to explore its catalytic properties and develop new synthetic methodologies using 2,6-Pyridine dimethanol dinicotinoate as a catalyst. Furthermore, the use of 2,6-Pyridine dimethanol dinicotinoate as a building block for the synthesis of novel materials can be further explored, particularly for applications in energy storage and conversion.
Métodos De Síntesis
2,6-Pyridine dimethanol dinicotinoate can be synthesized by reacting nicotinic acid with formaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the final product. The yield of 2,6-Pyridine dimethanol dinicotinoate can be improved by optimizing the reaction conditions, such as the reaction temperature, the concentration of the reagents, and the reaction time.
Aplicaciones Científicas De Investigación
2,6-Pyridine dimethanol dinicotinoate has been extensively studied for its potential applications in drug development. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases. 2,6-Pyridine dimethanol dinicotinoate has also been studied for its catalytic properties, as it can act as a Lewis acid catalyst in various organic reactions. Furthermore, 2,6-Pyridine dimethanol dinicotinoate has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and coordination polymers.
Propiedades
Número CAS |
14115-70-9 |
|---|---|
Nombre del producto |
2,6-Pyridine dimethanol dinicotinoate |
Fórmula molecular |
C19H15N3O4 |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
[6-(pyridine-3-carbonyloxymethyl)pyridin-2-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C19H15N3O4/c23-18(14-4-2-8-20-10-14)25-12-16-6-1-7-17(22-16)13-26-19(24)15-5-3-9-21-11-15/h1-11H,12-13H2 |
Clave InChI |
ILJAABCGIIKWLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3 |
SMILES canónico |
C1=CC(=NC(=C1)COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3 |
Otros números CAS |
14115-70-9 |
Sinónimos |
2,6-pyridine dimethanol dinicotinoate IFT. 1004 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



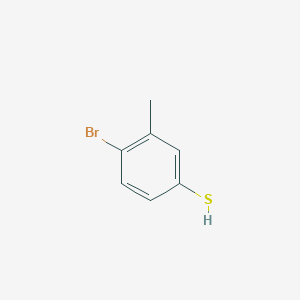
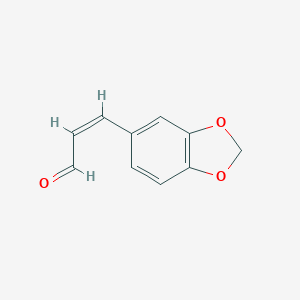
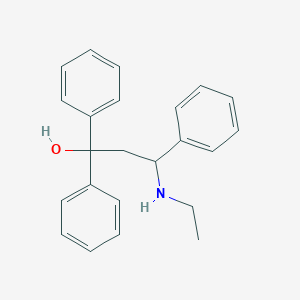
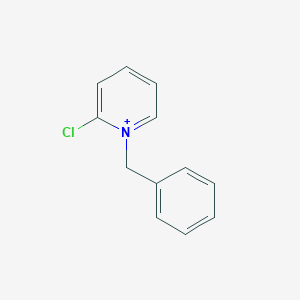
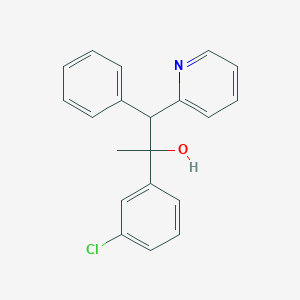
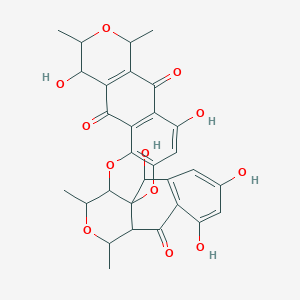
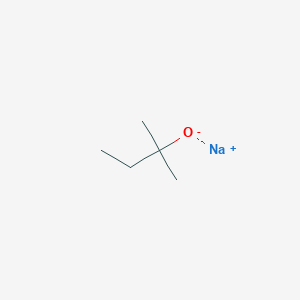
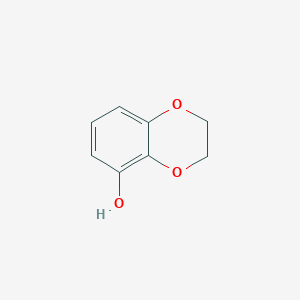
![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
